methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,6-diaminopyrimidin-4-one with 4-arylidene-3-methylisoxazol-5(4H)-ones in the presence of dimethylformamide (DMF) and acetic acid (HOAc). The mixture is then subjected to microwave irradiation at 140°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization from mixed solvents like DMF and ethanol are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, thereby affecting DNA and RNA synthesis and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These include compounds with similar core structures but different substituents, such as 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine.
Indole derivatives: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, which share similar biological activities.
Uniqueness
Methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific structural features and the ability to inhibit DHFR with high affinity. This makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Properties
Molecular Formula |
C9H9N3O3 |
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Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 2-oxo-3,4-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-15-8(13)6-2-5-3-11-9(14)12-7(5)10-4-6/h2,4H,3H2,1H3,(H2,10,11,12,14) |
InChI Key |
MYUQARLADBVFJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NC(=O)NC2)N=C1 |
Origin of Product |
United States |
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